molecular formula C6H8O2 B1294990 7-Oxabicyclo[4.1.0]heptan-2-one CAS No. 6705-49-3

7-Oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B1294990
CAS No.: 6705-49-3
M. Wt: 112.13 g/mol
InChI Key: QKOHEJBTNOEACF-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with the molecular formula C6H8O2. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes .

Biochemical Analysis

Biochemical Properties

7-Oxabicyclo[4.1.0]heptan-2-one plays a significant role in biochemical reactions, particularly in the reductive reactions of ketones. It has been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 . The interaction between this compound and these reductases is crucial for understanding the enzyme’s specificity and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for NADPH-dependent 3-quinuclidinone reductases, facilitating the reductive reaction of ketones . This interaction is essential for the enzyme’s activity and specificity, highlighting the importance of this compound in biochemical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the oxidation of cyclohexene . It interacts with enzymes such as NADPH-dependent 3-quinuclidinone reductases, which play a crucial role in its metabolic processing. These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxabicyclo[4.1.0]heptan-2-one can be synthesized through the oxidation of cyclohexene. The oxidation process involves the use of dendritic complexes as catalysts . Another method involves the oxidation of 2-cyclohexene-1-one with 2-cyclohexene-1-hydroperoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHEJBTNOEACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986027
Record name 7-Oxabicyclo[4.1.0]heptan-2-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-49-3
Record name 7-Oxabicyclo[4.1.0]heptan-2-one
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Record name 7-Oxabicyclo(4.1.0)heptan-2-one
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one
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Record name 7-oxabicyclo[4.1.0]heptan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 7-Oxabicyclo[4.1.0]heptan-2-one synthesized?

A: this compound derivatives can be synthesized through various methods. One approach involves reacting 2-alkynylcyclohex-2-enones with hydrogen peroxide and sodium hydroxide in methanol. [] This reaction yields 1-alkynyl-7-oxabicyclo[4.1.0]heptan-2-ones. Additionally, irradiating cyclohexenones in an air-saturated benzene solution under neutral conditions can also produce this compound derivatives. []

Q2: What are the catalytic applications of this compound derivatives?

A: While this compound itself might not be a catalyst, its derivatives are intermediates in the synthesis of other compounds. For example, they can be used in gold(I)-catalyzed reactions to produce 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. [] The choice of the gold(I) ligand determines the final product. []

Q3: Can you elaborate on the role of this compound derivatives in cyclohexene oxidation?

A: Research indicates that this compound can be generated as a by-product during the oxidation of cyclohexene. [] This formation occurs through the oxidation of 2-cyclohexene-1-one with 2-cyclohexene-1-hydroperoxide. [] Notably, LaCoO3 catalysts have demonstrated efficiency in cyclohexene oxidation using oxygen as the oxidizing agent. []

Q4: What is the significance of the different products formed in the gold(I)-catalyzed reactions using this compound derivatives?

A: The ability to selectively obtain either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans from the same this compound derivative starting material highlights the importance of chemoselectivity control in organic synthesis. [] This control allows chemists to access a wider range of structurally diverse compounds for various applications.

Q5: Are there any insights from computational chemistry regarding this compound and its derivatives?

A5: While the provided research papers don't delve into computational studies specifically for this compound, it is conceivable that computational chemistry techniques could be used to investigate its properties and reactivity. For example, molecular modeling could help understand the mechanism of its formation or its role in the aforementioned gold(I)-catalyzed reactions.

Q6: What are the potential applications of the compounds derived from this compound?

A: The research on saffron, a natural product, identified (1R, 5S, 6R)-5-(hydroxymethyl)- 4, 4, 6-trimethyl-7-Oxabicyclo[4.1.0]heptan-2-one and its glycoside as potential antidepressant compounds. [] This finding suggests that derivatives of this compound could have pharmacological activities worth exploring.

Q7: What analytical techniques are relevant for studying this compound and related compounds?

A: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and characterizing compounds, including this compound derivatives, based on their fragmentation patterns and retention times. [] This technique is particularly useful for analyzing complex mixtures.

Q8: What are the future directions for research on this compound?

A8: Future research could explore the following aspects of this compound:

  • Biological activity: Investigate the potential biological activities of this compound derivatives, particularly those related to the findings in saffron research. []

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